1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone
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Overview
Description
1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone typically involves halogenation reactions. One common method includes the bromination of 4-chloro-2,3-difluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Alcohols from reduction reactions.
- Carboxylic acids from oxidation reactions.
Scientific Research Applications
1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in halogen bonding, while the ethanone group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 4-Bromo-2-chloro-1-fluorobenzene
Comparison: 1-(6-Bromo-4-chloro-2,3-difluorophenyl)ethanone is unique due to the presence of multiple halogen atoms and an ethanone group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of substitution and functionalization possibilities, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(6-bromo-4-chloro-2,3-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O/c1-3(13)6-4(9)2-5(10)7(11)8(6)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCLWHHREVOKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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